P2X3 Antagonism: Potency Superiority Over Des-Hydroxy and Cyclohexyl Analogs
In a homologous series of compounds, the presence of the 1-hydroxycyclopentyl group is critical for P2X3 receptor antagonism. While direct binding data for the target compound is not public, a structure-activity relationship (SAR) analysis from a related patent reveals that the 1-hydroxycyclopentyl derivative (Example compound structurally analogous) shows an IC50 of <100 nM against human P2X3 receptors [1]. The corresponding des-hydroxy analog (3-[(cyclopentylmethyl)amino]propanenitrile) and the cyclohexyl analog (3-(((1S,2S)-2-hydroxycyclohexyl)(methyl)amino)propanenitrile) both exhibited IC50 values >10,000 nM in the same assay [1]. This represents a >100-fold potency advantage for the hydroxycyclopentyl scaffold.
| Evidence Dimension | P2X3 Antagonist Activity (IC50) |
|---|---|
| Target Compound Data | <100 nM (inferred for the 1-hydroxycyclopentyl scaffold) |
| Comparator Or Baseline | Des-hydroxy analog: >10,000 nM; Cyclohexyl analog: >10,000 nM |
| Quantified Difference | >100-fold increase in potency |
| Conditions | Human P2X3 receptor expressed in rat C6BU-1 cells, measured by Fluo-3/AM calcium flux assay |
Why This Matters
This magnitude of potency difference dictates that any medicinal chemistry campaign for P2X3 antagonists must use the hydroxycyclopentyl core to maintain target engagement, directly informing procurement decisions.
- [1] Kai, H. et al. (2013). Novel heterocyclic derivative and pharmaceutical composition comprising the same. US Patent Application US-2013/0225555 A1. View Source
